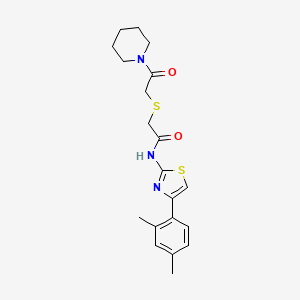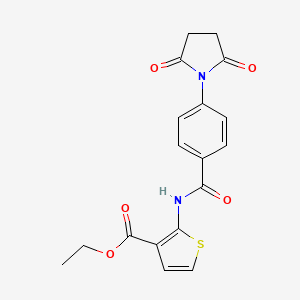![molecular formula C10H6Cl2F3N3O B2599277 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 338401-54-0](/img/structure/B2599277.png)
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylphenylamine with a diazonium salt, followed by condensation with ethyl acetoacetate and cyclization .Molecular Structure Analysis
The molecular formula of this compound is Cl2C6H2(CF3)NHNH2 . Its molecular weight is 245.03 .Chemical Reactions Analysis
This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .Physical and Chemical Properties Analysis
The melting point of this compound is 58-60 °C . The SMILES string of this compound is NNc1c(Cl)cc(cc1Cl)C(F)(F)F .Aplicaciones Científicas De Investigación
Triazole Derivatives: A Patent Review (2008 – 2011)
Triazole derivatives, including structures similar to the compound , have been extensively studied for their potential in developing new drugs. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research and patents from 2008 to 2011 have explored new synthesis methods and evaluated potential uses for these compounds, highlighting their significance in pharmaceutical development (Ferreira et al., 2013).
Occurrence and Toxicity of Antimicrobial Triclosan and By-products
Although not directly related to the compound, studies on triclosan, a widely used antimicrobial agent, underline the environmental persistence and toxic effects of related chlorophenol compounds. These studies highlight the importance of understanding the environmental impact and degradation pathways of similar triazole derivatives, suggesting areas for further research (Bedoux et al., 2012).
NTO and its Salts: Crystal Structure, Thermolysis, and Applications
The research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts provides insights into the crystal structure, thermolysis, and various applications of NTO as a high-energetic material. This reflects on the broader potential of triazole derivatives in high-energy applications, showcasing their versatility beyond biological activities (Singh & Felix, 2003).
Heterochain and Heterocyclic Polymers
Di- and tetraphenylsilyl-containing polymers, synthesized from compounds including triazole derivatives, demonstrate the utility of these structures in creating materials for electronics, microelectronics, and membrane technology. This area of research showcases the compound's potential in material science applications (Brumǎ et al., 2004).
Biological Features of New 1,2,4-Triazole Derivatives
A comprehensive review of the biological activities of 1,2,4-triazole derivatives has been conducted, focusing on their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This literature review emphasizes the importance of chemical modeling and the potential therapeutic applications of these compounds (Ohloblina, 2022).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford a pyrazolone . .
Biochemical Pathways
The compound may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , which suggests it might be involved in the biochemical pathways related to these derivatives.
Propiedades
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N3O/c1-4-16-9(19)18(17-4)8-6(11)2-5(3-7(8)12)10(13,14)15/h2-3H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCVRKGJHAUZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)
![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)

![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)


![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)


![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
